molecular formula C16H16ClN3O2 B267244 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide

4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide

Cat. No. B267244
M. Wt: 317.77 g/mol
InChI Key: ZFCANXUNKDABRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide, also known as CDC25A inhibitor II, is a chemical compound that has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II binds to the active site of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins that are involved in cell cycle regulation, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, the compound has not been extensively studied for its effects on normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II is its specificity for 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II. One area of interest is the development of more soluble analogs of the compound that can be used in lab experiments and potentially in clinical trials. Another area of interest is the study of the compound's effects on normal cells and tissues, as well as its potential use in combination with other cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II and its potential for clinical use in cancer treatment.

Synthesis Methods

The synthesis of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II involves the reaction of 3-chloroaniline with N,N-dimethylbenzamide in the presence of a coupling reagent. The resulting product is then treated with phosgene to form the final compound. This synthesis method has been reported in several research articles and has been successfully replicated in different laboratories.

Scientific Research Applications

4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide, a phosphatase that is overexpressed in many types of cancer. Inhibition of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.

properties

Product Name

4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

4-[(3-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide

InChI

InChI=1S/C16H16ClN3O2/c1-20(2)15(21)11-6-8-13(9-7-11)18-16(22)19-14-5-3-4-12(17)10-14/h3-10H,1-2H3,(H2,18,19,22)

InChI Key

ZFCANXUNKDABRC-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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